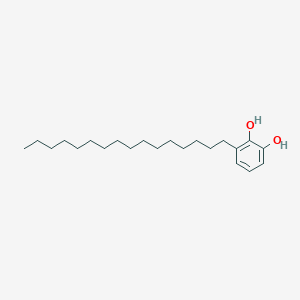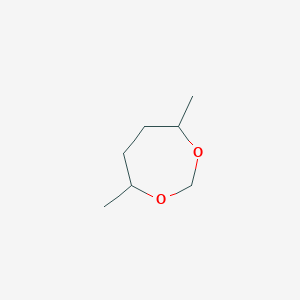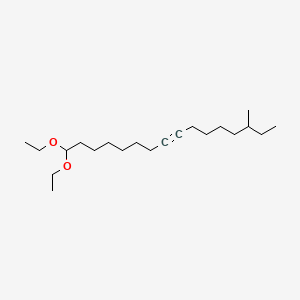
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) is a complex organic compound with a unique structure that combines anthracene and naphthalene derivatives. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
The synthesis of Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) involves several stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and high temperatures to facilitate the sulfonation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) involves its interaction with molecular targets through its sulfonate and anthracene groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the derivative and its application .
Comparison with Similar Compounds
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) can be compared with other similar compounds like:
- Disodium 9,10-dihydro-9,10-dioxoanthracene-2,7-disulphonate
- Disodium 1-amino-4-((4-(2-bromo-1-oxoallyl)amino)-2-sulfonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
CAS No. |
72187-18-9 |
|---|---|
Molecular Formula |
C34H28N2Na2O8S2 |
Molecular Weight |
702.7 g/mol |
IUPAC Name |
disodium;2-[[9,10-dioxo-4-[(1-sulfonato-1,2,3,4-tetrahydronaphthalen-2-yl)amino]anthracen-1-yl]amino]-1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C34H30N2O8S2.2Na/c37-31-23-11-5-6-12-24(23)32(38)30-26(36-28-16-14-20-8-2-4-10-22(20)34(28)46(42,43)44)18-17-25(29(30)31)35-27-15-13-19-7-1-3-9-21(19)33(27)45(39,40)41;;/h1-12,17-18,27-28,33-36H,13-16H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
SUVOPWMWZMSQOO-UHFFFAOYSA-L |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1NC3=C4C(=C(C=C3)NC5CCC6=CC=CC=C6C5S(=O)(=O)[O-])C(=O)C7=CC=CC=C7C4=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)



